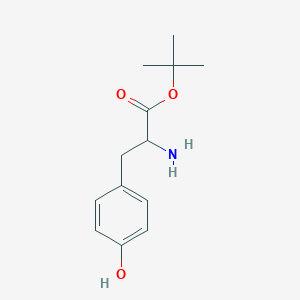
Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butyl ester group, which can influence its reactivity and solubility properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and biologically active molecules.
Biology: In biological research, this compound is used to study the metabolic pathways of tyrosine and its derivatives. It is also used in the synthesis of peptides and proteins for research purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with enzymes and receptors in the body. The compound can act as a substrate for tyrosine kinases, leading to the phosphorylation of proteins and subsequent activation of signaling pathways. These pathways are involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Tyrosine: The parent amino acid from which tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate is derived.
Phenylalanine: Another amino acid with a similar structure but lacking the hydroxyl group on the phenyl ring.
Tert-butyl 2-amino-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: A compound with additional tert-butyl groups on the phenyl ring, which can influence its reactivity and solubility.
Uniqueness: this compound is unique due to the presence of the tert-butyl ester group, which can enhance its stability and solubility in organic solvents. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3 |
Clé InChI |
DIGHFXIWRPMGSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















